molecular formula C6H17N3 B123863 Bis(3-aminopropyl)amine CAS No. 56-18-8

Bis(3-aminopropyl)amine

Cat. No. B123863
CAS RN: 56-18-8
M. Wt: 131.22 g/mol
InChI Key: OTBHHUPVCYLGQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(3-aminopropyl)amine (BAPA), also known as 3,3’-Diaminodipropylamine, is a chemical compound with the linear formula (NH2CH2CH2CH2)2NH . It is used in various applications such as the synthesis of chitosan-based hydrogels for potential biomedical applications, the functionalization of nanoparticles to yield terminal −NH2 groups for further modifications, and as an internal dispersing agent for the synthesis of water-dispersible polyurethanes .


Molecular Structure Analysis

The molecular structure of BAPA consists of two propylamine groups connected by a single nitrogen atom . The molecule has a total of three amine groups, which can participate in various chemical reactions.


Chemical Reactions Analysis

BAPA can participate in various chemical reactions due to its three amine groups. For instance, it can be used to synthesize chitosan-based hydrogels . It can also be used for the functionalization of nanoparticles, yielding terminal −NH2 groups for further modifications . Additionally, it can act as an internal dispersing agent for the synthesis of water-dispersible polyurethanes .


Physical And Chemical Properties Analysis

BAPA is a liquid at room temperature with a density of 0.938 g/mL at 25 °C . It has a melting point of -14 °C and a boiling point of 151 °C at 50 mmHg . The refractive index is 1.481 at 20 °C .

Scientific Research Applications

Regulation of Biofilm Formation in Vibrio cholerae

In Vibrio cholerae, Norspermidine plays a role in biofilm formation. The interplay of Nspd synthesis, transport, utilization, and signaling pathways affects biofilm regulation .

Interaction with Exopolysaccharides in Biofilms

Nspd uniquely interacts with exopolysaccharides in biofilms, reducing their content and loosening the biofilm matrix. This property makes it a potential candidate for disrupting biofilm structures .

DNA Structure and Gene Expression

Comparing Nspd with spermidine (SPD), Nspd affects DNA structure and gene expression. Understanding these effects can provide insights into its broader applications .

Safety And Hazards

BAPA is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, toxic in contact with skin, and fatal if inhaled . It can cause severe skin burns and eye damage, and may cause an allergic skin reaction . It is also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure .

Future Directions

BAPA has potential applications in various fields. For instance, it can be used to synthesize chitosan-based hydrogels, which have potential biomedical applications . It can also be used for the functionalization of nanoparticles, which could be useful in nanotechnology . Furthermore, it can act as an internal dispersing agent for the synthesis of water-dispersible polyurethanes, which could have applications in materials science .

properties

IUPAC Name

N'-(3-aminopropyl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H17N3/c7-3-1-5-9-6-2-4-8/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBHHUPVCYLGQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17N3
Record name 3,3'-IMINODIPROPYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/907
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0025440
Record name Norspermidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0025440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

3,3'-iminodipropylamine appears as a colorless liquid. Less dense than water. Flash point of 170 °F. Very irritating to skin and eyes, and may be toxic by ingestion. Used to make soaps, dyes, and pharmaceuticals., Liquid, Colorless liquid; [CAMEO] Colorless to golden liquid; [NTP]
Record name 3,3'-IMINODIPROPYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/907
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-Propanediamine, N1-(3-aminopropyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Norspermidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1413
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Norspermidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011634
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

465.1 °F at 760 mmHg (NTP, 1992)
Record name 3,3'-IMINODIPROPYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/907
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

175 °F (NTP, 1992)
Record name 3,3'-IMINODIPROPYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/907
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

Soluble (>=10 mg/ml) (NTP, 1992)
Record name 3,3'-IMINODIPROPYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/907
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

0.9307 at 68 °F (NTP, 1992) - Less dense than water; will float
Record name 3,3'-IMINODIPROPYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/907
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Density

4.52 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
Record name 3,3'-IMINODIPROPYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/907
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

0.04 [mmHg]
Record name Norspermidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1413
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Bis(3-aminopropyl)amine

CAS RN

56-18-8
Record name 3,3'-IMINODIPROPYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/907
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Bis(3-aminopropyl)amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norspermidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(3-aminopropyl)amine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7773
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Propanediamine, N1-(3-aminopropyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Norspermidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0025440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-iminodi(propylamine)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.238
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPROPYLENETRIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN1144MGND
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Norspermidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011634
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

5.9 °F (NTP, 1992), -14 °C
Record name 3,3'-IMINODIPROPYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/907
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Norspermidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011634
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

In manner analogous to Example 3, polyester and polyacrylonitrile fibre may be treated with the product obtained by using, in place of the acylation product from caprylic acid and dipropylene triamine, 17.6 parts of a product formed by thermal condensation of 14.8 parts of propionic acid with 26.2 parts of dipropylene triamine, having a viscosity of about 150 cp (approximately 50% solution).
[Compound]
Name
polyester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyacrylonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(3-aminopropyl)amine
Reactant of Route 2
Reactant of Route 2
Bis(3-aminopropyl)amine
Reactant of Route 3
Reactant of Route 3
Bis(3-aminopropyl)amine
Reactant of Route 4
Bis(3-aminopropyl)amine
Reactant of Route 5
Reactant of Route 5
Bis(3-aminopropyl)amine
Reactant of Route 6
Reactant of Route 6
Bis(3-aminopropyl)amine

Q & A

Q1: What is the molecular formula and weight of bis(3-aminopropyl)amine?

A1: Bis(3-aminopropyl)amine has the molecular formula C6H17N3 and a molecular weight of 131.22 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize bis(3-aminopropyl)amine?

A2: Common spectroscopic techniques include:

  • Elemental analysis: Used to determine the elemental composition of the compound. [, , , , , ]
  • X-ray diffraction (XRD): Provides information about the crystal structure and arrangement of molecules within a crystal lattice. [, , , , , , , , , , ]
  • X-ray photoelectron spectroscopy (XPS): Analyzes the elemental composition and chemical states of elements present in a material. []
  • Thermogravimetry (TG): Measures the change in mass of a sample as a function of temperature, providing information about thermal stability and decomposition. []
  • Temperature-programmed desorption (TPD): Investigates the interactions between adsorbed molecules and a solid surface by monitoring the desorption of molecules as a function of temperature. []
  • Diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS): Characterizes the functional groups present in a sample by analyzing the absorption and scattering of infrared radiation. []
  • Nuclear magnetic resonance (NMR): Provides information about the structure and dynamics of molecules in solution. [, , , ]
  • Electron paramagnetic resonance (EPR): Used to study materials with unpaired electrons, such as transition metal complexes. [, ]
  • Infrared (IR) spectroscopy: Identifies functional groups by analyzing the vibrational modes of molecules. [, , , , ]
  • Mass spectrometry (MS): Determines the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation patterns of molecules. [, ]

Q3: How does bis(3-aminopropyl)amine interact with metal ions?

A3: Bis(3-aminopropyl)amine acts as a tridentate ligand, coordinating to metal ions through its three nitrogen atoms. It can form stable complexes with a variety of transition metals, including cobalt [, , ], nickel [, , , , , , ], copper [, , , , , ], cadmium [], palladium [], and rhodium []. The specific coordination geometry and properties of the resulting complexes depend on factors such as the metal ion, the presence of other ligands, and the reaction conditions.

Q4: What are the structural features of bis(3-aminopropyl)amine that influence its coordination chemistry?

A4: The key structural features of bis(3-aminopropyl)amine that influence its coordination chemistry include:

  • Three nitrogen donor atoms: This allows it to act as a tridentate ligand, forming stable chelate complexes with metal ions. [, , , , ]
  • Flexible propyl chains: The flexibility of the propyl chains connecting the nitrogen atoms allows the ligand to adopt different conformations and coordinate to metal ions in various geometries. This flexibility is evident in the diverse structures observed for bis(3-aminopropyl)amine complexes with different metal ions and co-ligands. [, , , , , , , , , ]
  • Steric hindrance: While the propyl chains provide flexibility, they also introduce steric hindrance around the metal center, which can affect the coordination geometry and reactivity of the complex. For instance, the bulky nature of the ligand in [Ni2L1]2+ prevents further co-ligand binding compared to the smaller macrocycle [Ni2L2]2+ containing diethylenetriamine. []

Q5: How does the insertion of bis(3-aminopropyl)amine into graphite oxide occur?

A5: Bis(3-aminopropyl)amine can be inserted between the basal planes and on the edges of graphite oxide through various interactions. [] The amine groups interact with the epoxy, hydroxyl, carboxyl, and carbonyl groups present in graphite oxide. This insertion process can be influenced by the solvent used. For instance, non-polar solvents like toluene can inhibit competitive reactions with the solvent, leading to a higher level of intercalation. []

Q6: How does bis(3-aminopropyl)amine affect the properties of materials when used as a modifier?

A6: Bis(3-aminopropyl)amine can modify material properties in several ways:

  • Enhanced functionality: It introduces amine groups, which can further react and provide desired functionalities to the material. For example, it can be used to modify silica gel for solid-phase extraction of metal ions like Cu(II) and Pd(II). [, ]
  • Improved adhesion: When incorporated into adhesive formulations like waterborne polyurethane, bis(3-aminopropyl)amine enhances adhesion to various substrates, even under high temperatures and natural weathering conditions. []
  • Altered surface properties: Modifying activated carbon with bis(3-aminopropyl)amine enables the anchoring of metal complexes like copper(II) acetylacetonate via Schiff condensation, potentially leading to new catalytic materials. []
  • Formation of hydrogels: Bis(3-aminopropyl)amine can form hydrogels with chitosan through molecular interactions, opening avenues for biomedical applications due to their biocompatibility, stimuli-responsiveness, and ability to encapsulate and release active molecules. []

Q7: How does the choice of solvent influence the incorporation of bis(3-aminopropyl)amine into graphite oxide?

A7: The choice of solvent plays a crucial role in the incorporation of bis(3-aminopropyl)amine into graphite oxide:

    Q8: How is computational chemistry used to study bis(3-aminopropyl)amine and its complexes?

    A8: Computational chemistry plays a significant role in understanding the properties and behavior of bis(3-aminopropyl)amine and its complexes:

    • DFT calculations: Density Functional Theory (DFT) is widely employed to study the electronic structure, bonding, and magnetic properties of bis(3-aminopropyl)amine complexes. [, , , ] These calculations help in understanding the factors influencing magnetic exchange interactions within the complexes, such as bridging ligand geometry and metal-ligand bond lengths and angles.
    • Geometrical optimization: DFT calculations can be used to optimize the geometries of bis(3-aminopropyl)amine complexes, providing insights into their most stable conformations. This information is valuable for understanding the structure-activity relationships of these complexes. []
    • Theoretical prediction of spectroscopic properties: DFT calculations can also be used to predict spectroscopic properties such as IR and UV-Vis spectra, which can help in characterizing and identifying these complexes. []

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.